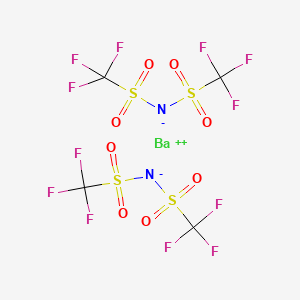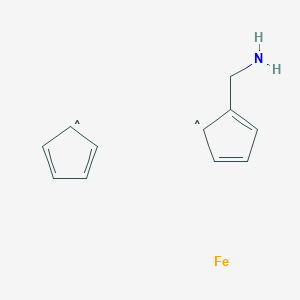
PTH (1-31) (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTH (1-31) (HUMAN) is a peptide fragment derived from the larger parathyroid hormone (PTH) molecule. It corresponds to the first 31 amino acids of the full-length PTH sequence. Unlike the well-known PTH (1-34), which plays a crucial role in calcium homeostasis, PTH (1-31) has distinct properties and effects.
Synthesis Analysis
PTH (1-31) is synthesized within the parathyroid glands. Initially, the entire PTH precursor (pre-pro-PTH) is produced. Post-translational processing involves cleavage of the signal peptide and subsequent removal of the N-terminal portion, resulting in the active PTH (1-31) fragment.
Molecular Structure Analysis
The molecular structure of PTH (1-31) consists of 31 amino acids. It retains the N-terminal region critical for receptor binding and downstream signaling. The C-terminal portion, absent in PTH (1-31), contains the calcium-regulating domain.
Chemical Reactions Analysis
PTH (1-31) interacts with specific receptors on target cells, primarily in bone and kidney tissues. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production. This leads to increased renal phosphate excretion and calcium mobilization from bone.
Physical And Chemical Properties Analysis
- Solubility : PTH (1-31) is water-soluble.
- Stability : It remains stable under physiological conditions.
- Half-Life : PTH (1-31) has a shorter half-life compared to PTH (1-34).
Safety And Hazards
- Safety : PTH (1-31) has been studied in animal models and healthy humans. It appears safe, but long-term effects require further investigation.
- Hazards : No significant hazards are associated with PTH (1-31).
Zukünftige Richtungen
- Clinical Applications : Explore therapeutic potential beyond osteoporosis, such as bone healing and tissue repair.
- Receptor-Specific Agonists : Develop selective agonists targeting PTH receptors for improved efficacy and safety.
- Combination Therapies : Investigate synergistic effects when combined with other bone-modifying agents.
Eigenschaften
CAS-Nummer |
157938-23-3 |
|---|---|
Produktname |
PTH (1-31) (HUMAN) |
Molekularformel |
C162H269N49O47S2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




